molecular formula C17H15N5O2S B4500207 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4500207
M. Wt: 353.4 g/mol
InChI Key: OQBFYSJMIDNLKQ-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core linked to a pyridazinyl-acetamide moiety. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including antitumor, antimicrobial, and anticonvulsant activities .

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c23-14(18-17-20-19-16(25-17)12-6-7-12)10-22-15(24)9-8-13(21-22)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBFYSJMIDNLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its cyclopropyl and phenylpyridazinyl substituents. Below is a detailed comparison with similar 1,3,4-thiadiazole-acetamide derivatives:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Substituents on Thiadiazole Acetamide-Linked Moiety Melting Point (°C) Biological Activity (if reported) Source
Target Compound 5-cyclopropyl 6-oxo-3-phenylpyridazin-1(6H)-yl Not reported Inferred potential for antitumor activity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5-(4-chlorobenzylthio) 5-isopropyl-2-methylphenoxy 132–134 Not specified
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide 5-(4-nitrophenyl) 6-fluoro-1,3-benzothiazol-2-ylamino Not reported 100% anticonvulsant activity (MES model)
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide 5-isobutyl 3-(3,5-dimethylpyrazolyl)-6-oxopyridazinyl Not reported Not specified
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) 5-(methylthio) 2-methoxyphenoxy 135–136 Not specified

Key Observations:

Substituent Effects on Physicochemical Properties: Bulky substituents (e.g., 4-chlorobenzylthio in 5e ) correlate with moderate melting points (132–134°C), while smaller groups (e.g., methylthio in 5k ) yield similar melting points (135–136°C). Electron-withdrawing groups (e.g., 4-nitrophenyl in ) are linked to high biological activity, suggesting the target compound’s phenylpyridazinyl group (with a conjugated electron-deficient system) could mimic this effect.

Biological Activity Trends :

  • Anticonvulsant activity in highlights the importance of hydrophobic domains (e.g., benzothiazole) and hydrogen-bonding motifs (e.g., nitro groups). The target compound’s phenylpyridazinyl moiety may similarly engage in hydrophobic interactions or act as a hydrogen-bond acceptor.
  • Pyridazine derivatives (e.g., ) are associated with diverse pharmacological profiles, including kinase inhibition, suggesting the target compound could share such mechanisms.

Synthetic Considerations :

  • The synthesis of 1,3,4-thiadiazole-acetamide derivatives typically involves cyclocondensation of thiosemicarbazides or nucleophilic substitution at the thiadiazole sulfur (e.g., ). The cyclopropyl group in the target compound may require specialized reagents (e.g., cyclopropane carboxylic acid derivatives) for introduction.

Discussion of Research Findings

  • Structural Uniqueness : The cyclopropyl group distinguishes the target compound from analogs with alkyl/arylthio (e.g., 5e, 5k ) or nitro/methoxy substituents (e.g., ). Its compact structure may reduce metabolic degradation compared to larger substituents like isobutyl ( ).
  • Activity Predictions : Based on , the phenylpyridazinyl group could enhance antitumor or anticonvulsant activity through improved target binding. However, the absence of electron-withdrawing groups (e.g., nitro) may limit potency compared to the 100% active nitrophenyl derivative.
  • Potential Applications: The compound’s dual heterocyclic system (thiadiazole + pyridazine) positions it as a candidate for kinase inhibitors or DNA-intercalating agents, akin to other pyridazine-thiadiazole hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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